molecular formula C16H21N5O2 B7881650 2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate

2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate

Cat. No.: B7881650
M. Wt: 315.37 g/mol
InChI Key: GJKBWWNNNBCCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate is a complex organic compound featuring a tetrazole ring, a benzylazaniumyl group, and a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often catalyzed by Lewis acids or transition metals to enhance the reaction rate and yield. The benzylazaniumyl group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable electrophile. The cyclohexyl moiety is usually incorporated via a cyclohexyl halide in a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced benzyl derivatives.

    Substitution: Substituted benzyl or cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of 2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The benzylazaniumyl group may enhance the compound’s binding affinity through ionic interactions with negatively charged sites on proteins . The cyclohexyl moiety provides hydrophobic interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate is unique due to its combination of a tetrazole ring, benzylazaniumyl group, and cyclohexyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds. The presence of the tetrazole ring provides stability and reactivity, while the benzylazaniumyl and cyclohexyl groups contribute to the compound’s binding affinity and hydrophobic interactions.

Properties

IUPAC Name

2-[5-[1-(benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-14(23)12-21-15(18-19-20-21)16(9-5-2-6-10-16)17-11-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKBWWNNNBCCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2CC(=O)[O-])[NH2+]CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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